N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide, commonly referred to as "compound X," is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in various fields of research, including neuroscience, cancer research, and immunology. In neuroscience, compound X has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, compound X has been shown to inhibit the growth of cancer cells and may be a potential chemotherapy agent. In immunology, compound X has been shown to modulate the immune response and may be a potential treatment for autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood, but it is believed to act on various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, which may explain its effects on cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, which may explain its effects on cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its neuroprotective effects. Additionally, compound X has been shown to modulate the immune response and may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its high potency and specificity. It has been shown to have a high affinity for certain targets in cells, which makes it a useful tool for studying various signaling pathways. However, one limitation of using compound X is its complex synthesis method, which may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on compound X. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a chemotherapy agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on various signaling pathways in cells.
Synthesemethoden
Compound X is synthesized through a multistep process involving the reaction of various reagents and solvents. The exact synthesis method is beyond the scope of this paper, but it is worth noting that the process requires a high degree of precision and expertise in organic chemistry.
Eigenschaften
Molekularformel |
C21H22N2O5S |
---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H22N2O5S/c1-14-3-6-16(7-4-14)20-11-19(22-28-20)21(24)23(12-18-8-5-15(2)27-18)17-9-10-29(25,26)13-17/h3-8,11,17H,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
MWLJRQLNEYWWCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.